![molecular formula C23H27N3O3S B2915310 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide CAS No. 1052615-91-4](/img/structure/B2915310.png)
4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide is a novel compound whose structure suggests promising applications in medicinal chemistry and pharmacology. The presence of diverse functional groups and heterocyclic rings in its structure contributes to its potential biological activities and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity as fungicides , suggesting that the compound might target enzymes or proteins essential for fungal growth and reproduction.
Mode of Action
Based on its fungicidal activity , it can be hypothesized that the compound might inhibit the function of its target, leading to the disruption of essential biological processes in fungi.
Biochemical Pathways
Given its fungicidal activity , it can be inferred that the compound might interfere with the biochemical pathways essential for the growth and reproduction of fungi.
Pharmacokinetics
Similar compounds have been reported to be orally bioavailable , suggesting that this compound might also have good oral bioavailability.
Result of Action
The compound exhibits activity as a fungicide , indicating that it can effectively control the growth of fungal pathogens in plants
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. One common approach includes the condensation of 2,4-thiobarbituric acid with an appropriate aldehyde to form the thienopyrimidine core.
Subsequent reactions involve the introduction of the phenylpropyl moiety through amide formation, followed by cyclization under controlled conditions. These steps often require catalysts like palladium or copper and solvents such as dichloromethane or toluene.
Industrial Production Methods:
Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions to ensure high yield and purity.
Continuous flow synthesis can be employed, where reagents are continuously added, and products are continuously removed, facilitating large-scale production.
Monitoring techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are essential to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,2-d]pyrimidine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the carbonyl groups, potentially converting them into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Conditions often involve bases like potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Oxidation can yield sulfoxide and sulfone derivatives.
Reduction products include alcohols and potentially amines if further reduction occurs.
Substitution can lead to a variety of functionalized derivatives depending on the nucleophiles employed.
Scientific Research Applications
Chemistry:
As a versatile intermediate, this compound can be used in the synthesis of more complex organic molecules and heterocycles.
Biology:
Its structure suggests potential as an inhibitor of enzymes or as a ligand for receptors, making it a candidate for biological assays and studies.
Medicine:
Preliminary studies indicate that it could have pharmaceutical applications, particularly in developing new drugs for conditions such as cancer, inflammation, or infections.
Its unique structure may enable it to interact with multiple biological targets, enhancing its therapeutic potential.
Industry:
Besides medicinal applications, it may also find use in the synthesis of specialty chemicals and advanced materials due to its reactivity and functional groups.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives
Cyclohexanecarboxamide derivatives
Phenylpropyl amides
Conclusion
The compound 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide presents an exciting frontier in chemical and pharmaceutical research. Its synthesis, reactivity, and applications highlight its potential as a versatile and valuable molecule in multiple scientific fields.
By delving into its detailed properties and behavior, researchers can further unlock its potential and pave the way for new discoveries and innovations.
Properties
IUPAC Name |
4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(2-phenylpropyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-15(17-5-3-2-4-6-17)13-24-21(27)18-9-7-16(8-10-18)14-26-22(28)20-19(11-12-30-20)25-23(26)29/h2-6,11-12,15-16,18H,7-10,13-14H2,1H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUBHCRFHXMRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
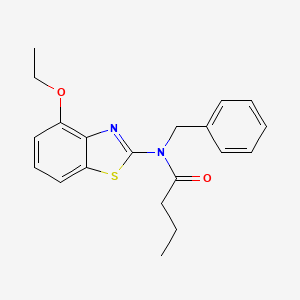
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2915228.png)
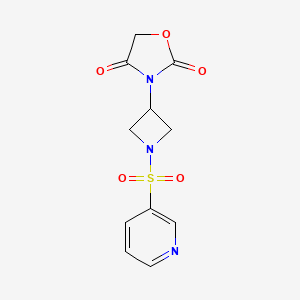
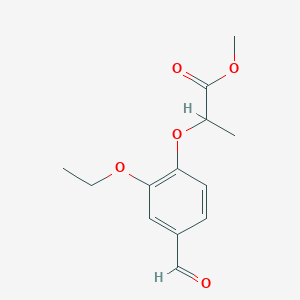
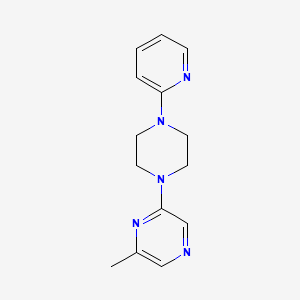

![N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide](/img/structure/B2915237.png)
![2-Chloro-3-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2915239.png)
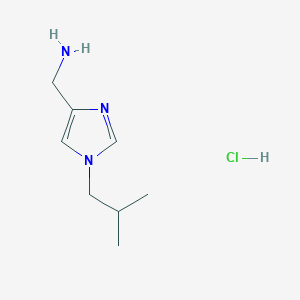


![2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2915246.png)
![N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide](/img/structure/B2915247.png)
![5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde](/img/structure/B2915248.png)
